AC-Gln(trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Structure and Properties:

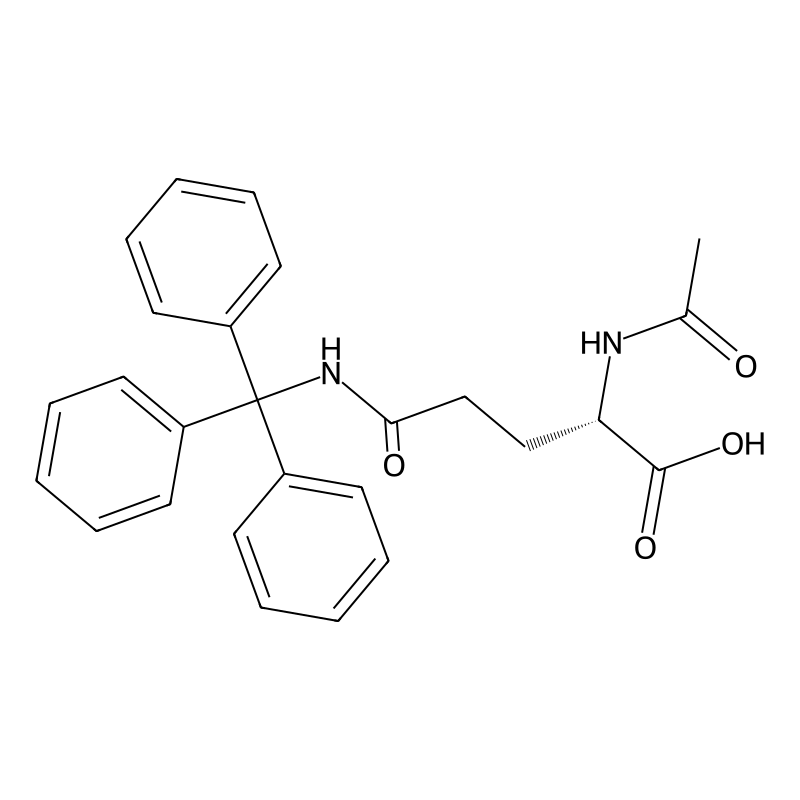

AC-Gln(trt)-OH, also known as N-Acetyl-Glutamine(Trityl)-Hydroxyl, is a synthetic molecule composed of an N-acetyl (Ac) group, a glutamine (Gln) amino acid, a trityl (trt) protecting group, and a hydroxyl (OH) group. Its chemical formula is C26H26N2O4 and its molecular weight is approximately 430.5 [, ].

Applications in Peptide Synthesis:

AC-Gln(trt)-OH is a valuable building block in peptide synthesis, particularly for incorporating glutamine residues with a protected side chain. The trityl group safeguards the glutamine's side chain functionality during peptide chain assembly reactions. After peptide synthesis is complete, the trityl group can be selectively removed under acidic conditions to reveal the free glutamine side chain, allowing for further modifications or analysis [].

AC-Gln(trt)-OH, also known as Acetyl-L-glutamine (Trityl)-hydroxylamine, is a derivative of the amino acid glutamine, which plays a crucial role in various biological processes. This compound features an acetyl group at the amino terminus and a trityl protective group on the side chain amide. The chemical formula for AC-Gln(trt)-OH is C26H26N2O4, and it has a molecular weight of 442.50 g/mol . The trityl group protects the side chain amine from unwanted reactions during peptide synthesis, allowing for more controlled synthesis of peptides and proteins.

- No specific data on the toxicity of AC-Gln(trt)-OH is available.

- As with most organic compounds, it is recommended to handle AC-Gln(trt)-OH with standard laboratory precautions, including wearing gloves and working in a fume hood.

The primary chemical reaction involving AC-Gln(trt)-OH is its incorporation into peptide chains during solid-phase peptide synthesis. In this process, the protected amino acid is activated and coupled with other amino acids to form longer peptide chains. The trityl group can be selectively removed under acidic conditions, allowing for the release of the free amine for further reactions . This selectivity is crucial in multi-step synthesis where maintaining the integrity of other functional groups is necessary.

AC-Gln(trt)-OH can be synthesized through several methods:

- Peptide Coupling: This involves coupling acetylated glutamine with trityl chloride in the presence of a base to form AC-Gln(trt)-OH.

- Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis techniques allows for the sequential addition of amino acids while protecting functional groups.

- Protective Group Strategy: The use of trityl groups provides stability during synthesis, which can be selectively removed later to yield free amines .

AC-Gln(trt)-OH is primarily used in peptide synthesis for research and pharmaceutical applications. Its protective groups allow for complex peptide sequences to be synthesized without premature reactions that could lead to by-products or reduced yields. Additionally, it may serve as a building block in drug development, particularly in designing peptides that mimic natural biological processes or therapeutic agents targeting specific diseases .

While specific interaction studies on AC-Gln(trt)-OH are scarce, glutamine derivatives are known to interact with various receptors and enzymes involved in metabolic pathways. The protective groups may influence how these interactions occur, potentially affecting binding affinities and biological responses. Further studies are needed to elucidate these interactions specifically for AC-Gln(trt)-OH.

Several compounds share structural similarities with AC-Gln(trt)-OH, primarily due to their roles as derivatives of glutamine or similar amino acids. Here are some notable comparisons:

Each of these compounds has unique properties that make them suitable for specific applications in peptide chemistry and biochemistry. AC-Gln(trt)-OH stands out due to its combination of acetylation and trityl protection, which enhances its stability and utility in complex peptide synthesis .

The development of AC-Gln(trt)-OH emerged from the fundamental challenges encountered in peptide synthesis involving glutamine residues. Glutamine presents unique synthetic difficulties due to its susceptible amide side chain, which can undergo dehydration reactions to form pyroglutamic acid derivatives, particularly under the activating conditions commonly employed in peptide coupling reactions. The introduction of trityl-based protecting groups for amino acid side chains represented a significant advancement in protecting group chemistry, building upon the foundational work with acid-labile protecting groups that could withstand basic reaction conditions while being readily removable under controlled acidic environments.

The trityl protecting group itself has a rich history in organic chemistry, originally developed for the protection of alcohols in carbohydrate chemistry due to its hydrophobic nature and steric bulk. The adaptation of this protecting strategy to glutamine side chains represented a logical extension of trityl chemistry, leveraging the stability of the trityl cation intermediate formed during both protection and deprotection processes. The acetyl group protection of the α-amino terminus provides orthogonal protection, allowing for selective deprotection strategies essential in complex peptide syntheses.

The chemical significance of AC-Gln(trt)-OH extends beyond its role as a simple protecting group. This compound exemplifies the principle of orthogonal protection in peptide chemistry, where multiple protecting groups can be removed independently without affecting other protected functionalities. This orthogonality is crucial for the synthesis of complex peptides and proteins, where precise control over deprotection sequences enables the formation of specific secondary structures and disulfide bond patterns.

Nomenclature and Systematic Identification

IUPAC Nomenclature and Chemical Identity

According to systematic nomenclature conventions, AC-Gln(trt)-OH is formally designated as (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid. This IUPAC name precisely describes the stereochemistry and functional group arrangement within the molecule. The compound possesses the molecular formula C₂₆H₂₆N₂O₄ and a molecular weight of 430.5 g/mol. The stereochemical designation (2S) indicates the L-configuration at the α-carbon, consistent with naturally occurring amino acids.

The structural features of AC-Gln(trt)-OH include an acetyl group protecting the α-amino terminus and a trityl group protecting the γ-amide of the glutamine side chain. The trityl group consists of three phenyl rings attached to a central carbon atom, creating significant steric bulk that serves both protective and solubility-enhancing functions. The molecular structure exhibits the characteristic features of both the parent glutamine amino acid and the protecting group modifications that render it suitable for synthetic applications.

Common Synonyms and Registry Identifiers

AC-Gln(trt)-OH is identified by numerous synonyms and registry numbers that facilitate its recognition across different chemical databases and literature sources. The compound is registered under CAS number 163277-79-0, which serves as its unique chemical identifier in commercial and academic contexts. Alternative nomenclature includes N-2-acetyl-N-5-trityl-L-glutamine, N-alpha-acetyl-N-delta-trityl-L-glutamine, and Nα-Ac-Nδ-trityl-L-glutamine.

Additional identifiers include the PubChem CID 15780739 and the MDL number MFCD00236753. The DSSTox Substance ID DTXSID101271334 provides linkage to toxicological databases. These multiple identification systems ensure comprehensive coverage across various chemical information platforms and facilitate cross-referencing in research applications.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 163277-79-0 | |

| PubChem CID | 15780739 | |

| MDL Number | MFCD00236753 | |

| DSSTox Substance ID | DTXSID101271334 | |

| Molecular Formula | C₂₆H₂₆N₂O₄ | |

| Molecular Weight | 430.5 g/mol |

Position in Amino Acid Chemistry Research

AC-Gln(trt)-OH occupies a pivotal position within the broader landscape of amino acid chemistry research, serving as a representative example of advanced protecting group strategies. The compound exemplifies the evolution from simple protecting groups to sophisticated, multi-functional derivatives that address specific synthetic challenges. In the context of glutamine chemistry, this derivative addresses the fundamental problem of side chain reactivity that has historically limited the efficiency of glutamine-containing peptide syntheses.

The research significance of AC-Gln(trt)-OH extends to its role in mechanistic studies of protecting group stability and reactivity. Studies have demonstrated that less than 0.1% of the trityl group is removed during standard α-amino deprotection conditions, highlighting the orthogonal nature of the protection strategy. This exceptional stability under basic conditions while maintaining acid lability represents an optimal balance for synthetic applications.

Furthermore, AC-Gln(trt)-OH serves as a model compound for understanding structure-activity relationships in protecting group design. The steric and electronic effects of the trityl group influence both the protection efficiency and the deprotection kinetics, providing insights applicable to the design of next-generation protecting groups. Research into trityl-based protecting groups has led to the development of modified trityl derivatives with enhanced properties, such as improved photolability or altered electronic characteristics.

Relevance in Peptide Synthesis Methodology

The relevance of AC-Gln(trt)-OH in peptide synthesis methodology cannot be overstated, as it addresses one of the most persistent challenges in synthetic peptide chemistry. Glutamine residues are notorious for their tendency to undergo cyclization to pyroglutamic acid under the activating conditions required for peptide bond formation, particularly when carbodiimide coupling reagents are employed. The trityl protection of the amide side chain effectively prevents this unwanted side reaction while maintaining the reactivity necessary for efficient coupling.

In solid-phase peptide synthesis protocols, AC-Gln(trt)-OH demonstrates superior performance compared to unprotected glutamine derivatives. The enhanced solubility characteristics of the trityl-protected derivative in common peptide synthesis solvents such as dimethylformamide represent a significant practical advantage. This improved solubility translates to more efficient coupling reactions and higher overall yields in peptide synthesis campaigns.

The compound's role in modern peptide synthesis extends to its compatibility with automated synthesis platforms. The stability of the trityl protecting group under repetitive coupling and washing cycles makes AC-Gln(trt)-OH particularly suitable for automated solid-phase synthesis protocols. The final deprotection can be accomplished using standard trifluoroacetic acid treatment, allowing for simultaneous removal of other acid-labile protecting groups and cleavage from the solid support.

Molecular Architecture of AC-Gln(trt)-OH

Stereochemical Configuration and Absolute Structure

AC-Gln(trt)-OH, systematically named (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid, exhibits a defined stereochemical configuration with the molecular formula C₂₆H₂₆N₂O₄ and molecular weight of 430.5 g/mol [1] [2]. The compound possesses a single chiral center at the α-carbon position, maintaining the L-configuration characteristic of natural glutamine derivatives [1]. The absolute stereochemistry is designated as (2S), establishing the spatial arrangement of substituents around the asymmetric carbon center [1] [2].

The molecular structure incorporates three distinct functional domains: an acetyl protecting group at the amino terminus, a glutamine backbone derived from L-glutamine, and a trityl protecting group attached to the side-chain amide nitrogen [1] [2]. The stereochemical integrity of the compound is preserved through synthetic methodologies that maintain the original configuration of the glutamine precursor [5]. Crystallographic analysis of related trityl-containing compounds demonstrates that the absolute configuration can be reliably determined through single crystal X-ray diffraction studies [21] [30].

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₆N₂O₄ |

| Molecular Weight | 430.5 g/mol |

| CAS Registry Number | 163277-79-0 |

| Stereochemical Configuration | (2S) |

| Chiral Centers | 1 |

Functional Group Arrangement and Spatial Organization

The functional group arrangement within AC-Gln(trt)-OH follows a systematic organization that influences both chemical reactivity and molecular interactions [1] [2]. The acetyl group (CH₃CO-) occupies the amino terminus, providing protection for the α-amino functionality during synthetic manipulations . This protecting group maintains a planar amide configuration due to resonance delocalization between the carbonyl carbon and nitrogen atom [38].

The central glutamine backbone retains the characteristic five-carbon chain structure with a terminal carboxylic acid group [1] [2]. The side-chain amide functionality is modified through the attachment of a trityl protecting group, which consists of three phenyl rings arranged around a central carbon atom [1] [2]. This trityl moiety creates a bulky, hydrophobic environment that significantly influences the spatial organization of the molecule [21].

The spatial arrangement of functional groups demonstrates specific geometric relationships that affect molecular stability [21]. The trityl group adopts a propeller-like conformation with the three phenyl rings positioned to minimize steric interactions [21]. Intramolecular interactions, including carbonyl-carbonyl interactions and hydrogen bonding between backbone and side-chain functional groups, contribute to conformational preferences [37].

Conformation and Molecular Geometry

The conformational behavior of AC-Gln(trt)-OH is governed by the restricted rotation around specific bonds and the steric influence of the trityl protecting group [21] [37]. The backbone conformation adopts extended geometries with dihedral angles typically falling within the range of φ ≈ -30° and ψ ≈ 130°, characteristic of glutamine-containing peptides [37].

The trityl group exhibits dynamic conformational behavior with restricted rotation around the carbon-nitrogen bond connecting it to the glutamine side chain [21]. The three phenyl rings of the trityl moiety demonstrate helical arrangements that can be described by specific angular relationships [21]. Molecular dynamics studies on related glutamine derivatives indicate that side-chain conformations preferentially adopt χ values of approximately 60°, -90°, and 180° [37].

The amide bonds within the structure maintain planar geometries due to partial double-bond character arising from resonance stabilization [38]. The C-N bond lengths in amide linkages are shortened compared to typical single bonds, reflecting the delocalization of electron density [38]. The molecular geometry is further stabilized by intramolecular hydrogen bonding interactions between the acetyl carbonyl oxygen and the glutamine backbone [37].

Physical Properties Characterization

Solubility Parameters in Various Solvent Systems

The solubility characteristics of AC-Gln(trt)-OH are predominantly influenced by the hydrophobic trityl protecting group, which imparts significant organic solvent compatibility [7]. The compound demonstrates good solubility in polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, due to effective solvation of both polar and non-polar molecular regions [7].

| Solvent System | Solubility Classification | Mechanism |

|---|---|---|

| Water | Poorly soluble | Limited due to trityl hydrophobicity |

| Dimethylformamide | Good solubility | Polar aprotic solvation |

| Dimethyl sulfoxide | Good solubility | Strong hydrogen bond acceptance |

| Dichloromethane | Good solubility | Trityl group compatibility |

| Methanol | Moderately soluble | Polar protic interactions |

| Chloroform | Good solubility | Moderate polarity match |

The limited aqueous solubility results from the extensive hydrophobic surface area contributed by the trityl protecting group [7]. However, the presence of polar functional groups, including the carboxylic acid and amide functionalities, provides some degree of water interaction through hydrogen bonding [7]. Organic solvents with intermediate polarity, such as chloroform and dichloromethane, provide optimal dissolution conditions [7].

Thermal Stability Profile

Thermal stability analysis of AC-Gln(trt)-OH reveals characteristic decomposition patterns associated with protecting group chemistry [10] [26]. The compound exhibits heat sensitivity, requiring storage under controlled temperature conditions to maintain structural integrity [15] [26]. Thermal decomposition typically initiates with the cleavage of protecting groups under elevated temperature conditions [10].

The acetyl protecting group demonstrates moderate thermal stability, with decomposition pathways involving hydrolysis reactions under acidic or basic conditions [10]. The trityl protecting group exhibits greater thermal lability, with deprotection occurring through carbocation formation mechanisms at elevated temperatures [29]. Melting point determinations for related Fmoc-Gln(trt)-OH derivatives indicate values around 155°C [15] [26].

Thermal gravimetric analysis of similar protected amino acid derivatives shows multi-step decomposition profiles corresponding to sequential loss of protecting groups followed by backbone degradation [27]. The presence of multiple functional groups creates complex thermal behavior with distinct temperature ranges for different decomposition processes [27].

Crystalline Properties and Solid-State Behavior

The crystalline properties of AC-Gln(trt)-OH are significantly influenced by the bulky trityl protecting group, which affects packing arrangements and intermolecular interactions [21]. Solid-state behavior is characterized by the formation of hydrogen-bonded networks involving the carboxylic acid and amide functionalities [21].

Crystal packing analysis of related trityl-containing compounds reveals that molecules arrange to maximize favorable interactions while minimizing steric clashes from the trityl groups [21]. The presence of the trityl moiety acts as a supramolecular protective group, limiting the accessibility of hydrogen bonding sites [21]. This protection influences crystal engineering applications and affects the formation of solid solutions [21].

The compound exists as a white to light yellow crystalline solid under standard conditions [2] [15]. Physical state characterization indicates solid behavior at room temperature with storage requirements specifying refrigerated conditions [15] [26]. The crystalline form demonstrates air and moisture sensitivity, necessitating storage under inert atmospheric conditions [15] [26].

Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption profile of AC-Gln(trt)-OH is dominated by electronic transitions associated with the trityl chromophore system [14] [18]. The trityl group exhibits characteristic absorption in the UV region, with strong bands arising from π→π* transitions within the aromatic ring systems [18]. These electronic transitions are influenced by the extended conjugation across the three phenyl rings [18].

Absorption maxima typically occur in the range of 230-280 nm, corresponding to the aromatic electronic transitions [14]. The trityl chromophore demonstrates bathochromic shifts compared to simple benzene derivatives due to the extended conjugation and electron-donating effects [18]. Extinction coefficients for trityl-containing compounds generally fall within the range of 10,000-20,000 M⁻¹cm⁻¹ for the primary UV absorption bands [14].

The compound exhibits minimal absorption in the visible region, consistent with its colorless to pale yellow appearance [2] [18]. Electronic structure calculations indicate that the lowest unoccupied molecular orbitals are primarily localized on the trityl aromatic systems [18]. The absorption characteristics are sensitive to solvent polarity and can exhibit solvatochromic effects [18].

Fluorescence Properties

Fluorescence properties of AC-Gln(trt)-OH are characterized by weak emission due to efficient quenching mechanisms associated with the trityl protecting group [14] [18]. The trityl radical systems are known to exhibit paramagnetic properties that contribute to fluorescence quenching through intersystem crossing processes [18].

Emission spectra, when detectable, typically show broad, structureless bands with quantum yields significantly lower than those of unprotected amino acid derivatives [14]. The trityl group acts as an effective quencher through energy transfer mechanisms and spin-orbit coupling effects [18]. Studies on related trityl-containing fluorophores indicate that emission can be observed under specific conditions, including low temperature and deoxygenated environments [18].

The quenching efficiency is attributed to the open-shell electronic character of trityl radicals and their tendency to undergo photoinduced electron transfer processes [18]. Fluorescence lifetime measurements on similar compounds show dramatically shortened excited state lifetimes compared to unquenched fluorophores [14]. These properties make AC-Gln(trt)-OH unsuitable for applications requiring strong fluorescence emission [14].

Vibrational Spectroscopy Features

Vibrational spectroscopy analysis reveals characteristic absorption bands corresponding to the functional groups present in AC-Gln(trt)-OH [19]. Infrared spectroscopy demonstrates distinct carbonyl stretching frequencies for the different C=O functionalities within the molecule [19]. The carboxylic acid carbonyl typically appears around 1720 cm⁻¹, while amide carbonyls are observed near 1650 cm⁻¹ [19] [38].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic acid C=O | ~1720 | C=O stretch |

| Amide C=O | ~1650 | Amide I band |

| N-H stretch | 3300-3500 | Primary amide N-H |

| Aromatic C-H | 3000-3100 | Trityl aromatic C-H |

| Aliphatic C-H | 2800-3000 | Methylene and methyl C-H |

The amide functionality exhibits the characteristic amide I band at lower frequency compared to ketones and esters, reflecting the resonance delocalization within the amide bond [38]. Additional vibrational modes include N-H stretching vibrations in the 3300-3500 cm⁻¹ region and aromatic C-H stretching bands around 3000-3100 cm⁻¹ [19].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular environment [31] [33]. Proton NMR spectra show characteristic signals for the trityl aromatic protons in the 7.0-7.5 ppm region, with integration corresponding to approximately 15 hydrogen atoms [31]. The acetyl methyl group appears as a singlet around 2.0 ppm [32]. Carbon-13 NMR spectroscopy reveals carbonyl carbons in the 165-175 ppm range, with distinct chemical shifts for the carboxylic acid and amide carbonyls [32].

Electronic Structure and Bonding Patterns

The electronic structure of AC-Gln(trt)-OH encompasses complex bonding interactions arising from the combination of aromatic π-systems, amide resonance structures, and hydrogen bonding networks [20] [21]. Molecular orbital analysis reveals that the highest occupied molecular orbitals are primarily localized on the trityl aromatic rings, while the lowest unoccupied molecular orbitals involve both aromatic π* orbitals and carbonyl π* systems [20].

The trityl protecting group exhibits extended π-conjugation across the three phenyl rings, creating a delocalized electronic system [21]. This delocalization is evidenced by the propeller-like conformation adopted by the trityl group, which maximizes orbital overlap while minimizing steric interactions [21]. The central carbon atom of the trityl group participates in bonding through sp³ hybridization, with bond angles approaching tetrahedral geometry [21].

Amide bond characteristics within the molecule demonstrate partial double-bond character due to resonance between canonical structures [38]. The C-N bond length in amide linkages is shortened compared to typical single bonds, with values approximately 1.33 Å reflecting the contribution of the zwitterionic resonance form [38]. Electronic structure calculations indicate that the amide resonance contributes approximately 60-70% to the overall bonding description [38].

Retrosynthetic analysis of N-acetyl-N-trityl-L-glutamine represents a systematic approach to planning the synthesis of this protected amino acid derivative. The target molecule can be deconstructed through strategic bond disconnections that reveal logical synthetic pathways [1] [2]. The retrosynthetic strategy begins with recognition of the core glutamine structure bearing two distinct protective groups: an N-terminal acetyl group and a side chain trityl protection on the amide nitrogen [3] [4].

The primary retrosynthetic disconnection identifies the acetyl group installation as a late-stage transformation, suggesting that trityl-protected glutamine serves as the immediate precursor [5] [6]. This approach leverages the orthogonal nature of acetyl and trityl protecting groups, allowing for sequential installation without mutual interference [7] [8]. The trityl protection can be traced back to free glutamine through a nucleophilic substitution reaction with trityl chloride under basic conditions [9] [10].

Biomimetic considerations provide additional insights into the retrosynthetic planning, as natural glutamine biosynthesis proceeds through glutamic acid amidation [11] [12]. This pathway suggests an alternative synthetic route where glutamic acid derivatives could serve as starting materials, followed by selective amidation and subsequent protection [13] [14]. The retrosynthetic analysis must also account for stereochemical considerations, ensuring maintenance of the L-configuration throughout the synthetic sequence [15] [16].

Table 1: Retrosynthetic Analysis Approaches for AC-Gln(trt)-OH

| Approach | Key Principles | Advantages | Applications to AC-Gln(trt)-OH |

|---|---|---|---|

| Traditional Retrosynthesis | Disconnect at strategic bonds, identify functional group interconversions | Well-established methodology, predictable outcomes | Identify glutamine core and protecting group installation points |

| Biomimetic Pathway Analysis | Follow natural biosynthetic pathways for amino acid formation | Utilizes evolved biological efficiency | Utilize natural glutamine biosynthesis insights |

| Protecting Group Strategy | Plan protecting group installation and removal sequences | Prevents unwanted side reactions | Plan N-acetylation and trityl protection sequence |

| Fragment-Based Analysis | Break complex molecules into smaller building blocks | Reduces synthetic complexity | Separate acetylation and trityl protection as distinct fragments |

| Green Chemistry Integration | Incorporate atom economy and sustainability considerations | Minimizes waste generation | Select environmentally benign reagents and solvents |

Starting Material Selection Strategies

Synthesis from L-Glutamine Precursors

L-glutamine represents the most direct and economically viable starting material for AC-Gln(trt)-OH synthesis [11] [17]. The commercial availability and established stereochemistry of L-glutamine eliminate the need for chiral resolution or asymmetric synthesis [18] [19]. The synthetic sequence typically involves selective trityl protection of the side chain amide, followed by N-terminal acetylation [20] [21].

The trityl protection of glutamine proceeds through reaction with trityl chloride in the presence of a suitable base such as triethylamine or pyridine [9] [22]. This transformation exhibits high selectivity for the side chain amide nitrogen over the α-amino group, particularly under controlled pH conditions [5] [23]. Reaction conditions typically employ dichloromethane or dimethylformamide as solvents, with reaction temperatures maintained between 0°C and room temperature to prevent side reactions [6] [7].

Subsequent N-terminal acetylation can be achieved using acetyl chloride, acetic anhydride, or activated acetate esters [24] [25]. The choice of acetylating agent depends on the desired reaction conditions and functional group tolerance [26] [27]. Acetyl chloride provides rapid acetylation but requires careful control of stoichiometry to prevent over-acetylation, while acetic anhydride offers milder conditions with improved selectivity [28] [29].

Synthesis from D-Glutamine Precursors

D-glutamine serves as a specialized starting material for applications requiring the D-enantiomer of AC-Gln(trt)-OH or for synthetic routes involving enantiomeric differentiation [15] [30]. The synthesis from D-glutamine follows similar protection strategies as the L-enantiomer but may require modified reaction conditions to account for different physical properties [31] [32].

Chemical synthesis of D-glutamine can be achieved through enzymatic resolution of racemic glutamine using stereospecific enzymes [15] [30]. L-aminopeptidase D-Ala-esterase/amidase demonstrates high selectivity for L-glutamine hydrolysis, leaving D-glutamine intact for subsequent isolation [15]. This biocatalytic approach provides access to enantiomerically pure D-glutamine in yields approaching 70% of the theoretical maximum [15].

Alternative synthetic routes to D-glutamine involve asymmetric synthesis using chiral auxiliaries or catalysts [13] [14]. Nickel complexes with chiral Schiff bases enable enantioselective synthesis of D-glutamic acid derivatives, which can be subsequently converted to D-glutamine through selective amidation [13]. These approaches, while more complex, provide stereocontrolled access to D-glutamine precursors for specialized applications.

Alternative Pathways from Glutamic Acid Derivatives

Glutamic acid and its derivatives offer versatile starting materials for AC-Gln(trt)-OH synthesis through amidation-based strategies [33] [34]. This approach provides access to the target compound when glutamine is not readily available or when specific protecting group sequences are required [35] [36].

The synthesis begins with selective protection of glutamic acid functional groups, followed by amidation of the γ-carboxyl group [37] [38]. Benzyl or tert-butyl esters provide α-carboxyl protection, while the amino group can be protected using fluorenylmethoxycarbonyl or tert-butoxycarbonyl groups [39] [40]. The γ-amidation proceeds through activation with coupling reagents such as carbodiimides or phosphonium salts [26] [41].

Trityl protection of the resulting glutamine derivative requires careful consideration of the existing protecting groups to ensure orthogonal reactivity [42] [43]. The use of 4-methyltrityl groups offers enhanced selectivity and milder deprotection conditions compared to standard trityl protection [20]. This modification allows for more efficient synthesis and improved yields in complex protecting group sequences.

Protection Sequence Methodologies

N-Terminal Acetylation Chemistry

N-terminal acetylation in AC-Gln(trt)-OH synthesis involves the selective acylation of the α-amino group while preserving the trityl-protected side chain [44] [45]. The acetylation reaction typically employs acetyl chloride, acetic anhydride, or N-acetylimidazole as acylating agents [46] [25]. Reaction conditions must be carefully optimized to achieve high selectivity and prevent competing reactions [47] [48].

Acetyl chloride provides the most reactive acylating agent, enabling rapid acetylation under mild conditions [27]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release hydrogen chloride [25]. Base catalysis using triethylamine or pyridine neutralizes the generated acid and drives the reaction to completion [26].

Acetic anhydride offers improved control over reaction stoichiometry and reduced side product formation [28]. The symmetric anhydride structure ensures that both acetyl equivalents can participate in productive acylation reactions [29]. Reaction conditions typically employ one to two equivalents of acetic anhydride in the presence of a tertiary amine base at temperatures ranging from 0°C to room temperature [49].

Table 2: Protection Strategy Comparison

| Protection Type | Stability Conditions | Deprotection Reagents | Compatibility | Advantages |

|---|---|---|---|---|

| N-Terminal Acetylation | Stable to base, labile to acid | Aqueous acid or base | Compatible with most conditions | Simple installation, cost-effective |

| Side Chain Trityl Protection | Stable to base, labile to mild acid (1% TFA) | 1% TFA in DCM, silane scavengers | Orthogonal to Fmoc/Boc strategies | High selectivity, mild deprotection |

| Orthogonal Protection | Independent deprotection conditions | pH-specific or reagent-specific | Multiple simultaneous protections | Strategic synthetic flexibility |

| 4-Methyltrityl (Mtt) | Faster cleavage than trityl | Dilute acid conditions | Enhanced selectivity over trityl | Improved reaction kinetics |

| Benzyloxycarbonyl (Z) | Stable to acid and mild base | Hydrogenolysis or strong acid | Classical peptide synthesis | Well-established methodology |

Side Chain Trityl Protection Mechanisms

Trityl protection of the glutamine side chain proceeds through nucleophilic substitution of trityl chloride by the amide nitrogen [9] [10]. The reaction mechanism involves initial nucleophilic attack of the amide nitrogen on the trityl carbon, forming a carbocation intermediate stabilized by the three phenyl rings [22] [23]. The high degree of carbocation stabilization drives the reaction forward and contributes to the selectivity for the less hindered side chain amide over the α-amino group.

The reaction typically requires basic conditions to deprotonate the amide nitrogen and enhance its nucleophilicity [7] [22]. Triethylamine, pyridine, or diisopropylethylamine serve as suitable bases, with the choice depending on the reaction solvent and substrate sensitivity [9]. Solvent selection plays a crucial role in reaction efficiency, with polar aprotic solvents such as dimethylformamide or dichloromethane providing optimal conditions for trityl chloride dissolution and reaction kinetics [6].

Advanced trityl protecting groups, including 4-methyltrityl and 4,4'-dimethoxytrityl, offer enhanced properties compared to the parent trityl group [20] [23]. The 4-methyltrityl group exhibits faster deprotection kinetics due to increased electron density on the aromatic rings, facilitating carbocation formation during acid-catalyzed cleavage [20]. These modifications provide synthetic advantages in complex protection schemes requiring selective deprotection sequences.

Orthogonal Protection Strategies

Orthogonal protection strategies enable the independent manipulation of multiple functional groups through the use of protecting groups that respond to different deprotection conditions [42] [50]. In AC-Gln(trt)-OH synthesis, the orthogonal relationship between acetyl and trityl groups allows for selective removal of either protecting group without affecting the other [7] [8].

The acetyl group exhibits stability under the mildly acidic conditions used for trityl deprotection, while the trityl group remains intact under the basic or neutral conditions employed for acetyl removal [23]. This orthogonality provides synthetic flexibility for further elaboration of the protected glutamine derivative or for incorporation into peptide synthesis protocols [43] [21].

Multi-orthogonal protection schemes can incorporate additional protecting groups such as tert-butoxycarbonyl or fluorenylmethoxycarbonyl for the α-amino group [42] [50]. These combinations enable complex synthetic manipulations where multiple functional groups require independent protection and deprotection cycles [43]. The development of tri-orthogonal strategies using acidic, basic, and neutral deprotection conditions has expanded the scope of complex peptide and amino acid synthesis [43].

Coupling and Condensation Reactions

Coupling and condensation reactions in AC-Gln(trt)-OH synthesis primarily involve amide bond formation and protecting group installation [25] [26]. Peptide coupling reactions utilize carbodiimide-based reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to activate carboxyl groups for nucleophilic attack [41] [27]. These reactions proceed through the formation of active ester intermediates that undergo rapid aminolysis to form stable amide bonds.

Advanced coupling reagents including benzotriazole-based activators provide enhanced reaction rates and reduced epimerization [26]. The combination of 1-hydroxybenzotriazole with carbodiimides creates highly reactive active esters that minimize side reactions and improve coupling efficiency [51]. Phosphonium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate offer alternative activation methods with reduced waste generation [52].

Condensation reactions for protecting group installation typically employ electrophilic reagents that react with nucleophilic amino or amide groups [22] [25]. The trityl protection reaction represents a classic example of electrophilic aromatic substitution where the trityl carbocation acts as the electrophile [9]. Optimization of reaction conditions, including temperature, solvent, and base selection, significantly impacts reaction efficiency and selectivity [7] [10].

Purification and Isolation Techniques

Purification of AC-Gln(trt)-OH requires techniques that can effectively separate the target compound from unreacted starting materials, side products, and protecting group residues [53] [54]. Chromatographic methods represent the primary approach for small-scale purification, with silica gel column chromatography providing excellent resolution for most impurity profiles [55] [56].

High-performance liquid chromatography enables both analytical characterization and preparative purification of AC-Gln(trt)-OH [57] [58]. Reversed-phase chromatography using C18 stationary phases effectively separates compounds based on hydrophobicity differences, with the trityl group providing significant retention compared to unprotected amino acids [57]. Ion-exchange chromatography offers complementary selectivity based on charge differences, particularly useful for separating amino acid derivatives with different ionization states [55].

Crystallization techniques provide scalable purification methods suitable for large-scale synthesis [54]. The combination of trityl and acetyl protecting groups typically enhances crystallinity compared to free glutamine, facilitating purification through recrystallization from organic solvents [54]. Solvent selection for crystallization depends on the solubility profile of the target compound and impurities, with alcohol-water mixtures often providing optimal conditions [53].

Table 3: Synthesis Route Analysis

| Starting Material | Synthetic Strategy | Key Reactions | Yield Range (%) | Commercial Viability |

|---|---|---|---|---|

| L-Glutamine | Direct protection and acetylation | Acetylation, trityl protection | 75-90 | High - direct route |

| D-Glutamine | Enantiomer-specific approach | Stereoselective transformations | 60-80 | Moderate - specialized applications |

| Glutamic Acid | Amidation followed by protection | Amide formation, protection | 70-85 | High - versatile approach |

| Protected Glutamine Derivatives | Selective modification | Orthogonal deprotection | 80-95 | Very High - optimized conditions |

| Glutamine Precursors | Multi-step construction | Biomimetic synthesis | 50-70 | Low - complex synthesis |

Green Chemistry Approaches in AC-Gln(trt)-OH Synthesis

Solvent Selection and Reduction Strategies

Green solvent selection for AC-Gln(trt)-OH synthesis focuses on replacing traditional halogenated and dipolar aprotic solvents with environmentally benign alternatives [28] [59]. Propylene carbonate has emerged as a promising replacement for dimethylformamide in peptide and amino acid chemistry, offering comparable solvation properties with significantly reduced toxicity [28] [60]. The use of propylene carbonate in protection reactions maintains high yields while eliminating reproductive toxicity concerns associated with traditional solvents.

N-alkylpyrrolidones, particularly N-butylpyrrolidone, provide excellent alternatives to N-methylpyrrolidone in synthesis applications [59]. These solvents exhibit superior environmental profiles while maintaining the solvation properties necessary for efficient chemical transformations [59]. Binary solvent mixtures combining sustainable solvents with traditional ones enable gradual transition to greener processes while maintaining synthetic efficiency [59] [60].

Solvent recycling and reduction strategies significantly decrease the environmental impact of AC-Gln(trt)-OH synthesis [61] [62]. Membrane distillation techniques allow for solvent recovery and concentration of reaction products, reducing both waste generation and raw material consumption [63]. The implementation of continuous flow processing further reduces solvent requirements through improved mass transfer and reaction efficiency [62] [64].

Catalytic Process Optimization

Catalytic approaches in AC-Gln(trt)-OH synthesis reduce waste generation and improve atom economy compared to stoichiometric methods [65] [32]. Enzymatic catalysis offers particular advantages for amino acid transformations, providing high selectivity and mild reaction conditions [15] [32]. Aminopeptidases and amidases enable stereoselective synthesis and resolution of glutamine derivatives with minimal side product formation [32].

Transition metal catalysis provides efficient methods for amino acid functionalization with improved atom economy [16] [66]. Palladium-catalyzed reactions enable selective amino acid alkylation and functionalization through carefully designed relay catalysis systems [16] [66]. These approaches minimize the use of stoichiometric reagents and reduce waste generation compared to traditional methods.

Organocatalytic methods offer metal-free alternatives for amino acid synthesis and protection [67]. Isothiourea-based catalysts enable enantioselective amino acid derivative formation through [9] [24]-sigmatropic rearrangements [66]. These catalytic approaches provide sustainable alternatives to traditional protecting group chemistry while maintaining high levels of stereochemical control [52].

Atom Economy Considerations

Atom economy optimization in AC-Gln(trt)-OH synthesis focuses on maximizing the incorporation of starting material atoms into the final product [68] [69]. The calculation of atom economy provides a quantitative measure of synthetic efficiency, guiding the selection of optimal synthetic routes [70] [71]. High atom economy reactions minimize waste generation and improve the overall sustainability of the synthetic process [72] [73].

Protection reactions typically exhibit lower atom economy due to the temporary nature of protecting groups [52]. However, the strategic use of protecting groups that can be converted to useful byproducts or recycled improves the overall atom economy of the synthesis [22]. The development of traceless protecting group strategies eliminates protecting group waste entirely [51].

Condensation reactions using low molecular weight reagents improve atom economy compared to complex coupling systems [74]. Molecular hydrogen, sodium borohydride, and other lightweight reagents provide efficient transformations with minimal waste generation [74]. The preference for catalytic over stoichiometric reactions further enhances atom economy by reducing reagent consumption [65] [75].

Table 4: Green Chemistry Implementation Strategies

| Green Approach | Traditional Method | Green Alternative | Environmental Benefit | Industrial Feasibility |

|---|---|---|---|---|

| Solvent Selection | DMF, DCM, toxic solvents | Propylene carbonate, NBP, DMSO mixtures | Reduced toxicity, biodegradability | High - compatible with existing equipment |

| Catalytic Processes | Stoichiometric reagents | Catalytic coupling reagents | Lower reagent consumption | Moderate - requires process optimization |

| Atom Economy | Low incorporation of atoms | High atom incorporation reactions | Minimized byproduct formation | High - improves economics |

| Waste Minimization | Large waste streams | Solvent recycling, byproduct utilization | Decreased disposal burden | Very High - cost savings |

| Energy Efficiency | High energy requirements | Flow chemistry, optimized conditions | Lower carbon footprint | High - operational benefits |

Scale-Up Considerations and Industrial Synthesis

Scale-up of AC-Gln(trt)-OH synthesis requires careful consideration of heat transfer, mass transfer, and safety factors that become critical at industrial scales [76] [77]. The transition from laboratory-scale to production-scale synthesis involves fundamental changes in reaction kinetics and equipment requirements [78] [79]. Heat generation during exothermic protection reactions must be carefully managed through reactor design and temperature control systems [76] [74].

Mixing efficiency becomes increasingly important at larger scales, as inadequate mixing can lead to heterogeneous reaction conditions and reduced product quality [77] [79]. The square-cube law dictates that surface area to volume ratios decrease with increasing scale, affecting heat and mass transfer rates [74]. Advanced reactor designs incorporating improved mixing systems and heat transfer capabilities address these scale-up challenges [79].

Process optimization for industrial synthesis focuses on maximizing throughput while maintaining product quality and safety standards [80] [81]. Continuous flow processing offers advantages for large-scale amino acid synthesis through improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [62] [82]. The development of automated synthesis platforms enables consistent product quality and reduced labor requirements for industrial production [80] [83].

Quality control and analytical methods must be adapted for large-scale production to ensure consistent product quality [76] [84]. Real-time monitoring systems using spectroscopic techniques enable continuous quality assessment and process adjustment [78]. Statistical process control methods provide frameworks for maintaining product specifications within acceptable limits [84].

Economic considerations play a crucial role in industrial synthesis route selection, with factors including raw material costs, yield optimization, and waste treatment expenses significantly impacting overall profitability [80] [85]. Microbial fermentation provides alternative production methods for amino acids at industrial scales, offering potentially lower costs and reduced environmental impact [86] [87]. The choice between chemical synthesis and fermentation depends on the specific product requirements, scale of production, and economic factors [88] [89].